Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride
Description
Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride is a fluorinated amino ester derivative with a hydrochloride salt formulation. Its structure features:
- A trifluoromethyl group (CF₃) at the C3 position, enhancing lipophilicity and metabolic stability.
- An ethyl ester moiety, which may improve bioavailability by modulating solubility.
Such compounds are typically used in pharmaceutical research, leveraging fluorine’s role in optimizing drug-like properties.
Properties
Molecular Formula |
C7H13ClF3NO2 |
|---|---|
Molecular Weight |
235.63 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate;hydrochloride |
InChI |
InChI=1S/C7H12F3NO2.ClH/c1-4-13-5(12)6(2,11-3)7(8,9)10;/h11H,4H2,1-3H3;1H |
InChI Key |
ZFLMBFSZOAPGRY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C(F)(F)F)NC.Cl |
Origin of Product |
United States |
Preparation Methods
Enzymatic Stereoselective Preparation
One of the most authoritative methods involves the enzymatic resolution of racemic esters derived from 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid intermediates. According to patent literature (AU723526B2), the process employs hydrolase enzymes, preferably lipases such as Candida antarctica lipase or crude porcine pancreatic lipase, to selectively cleave the ester group from one enantiomer in a racemic mixture, leaving the other enantiomer intact as an ester.
| Parameter | Details |
|---|---|
| Enzyme | Candida antarctica lipase or porcine pancreatic lipase |
| pH | Approximately 7.0–7.6 (buffered aqueous solution) |
| Cosolvent | Optional, methyl tert-butyl ether (MTBE) |
| Temperature | Ambient to mild heating (room temperature to ~40°C) |
| Reaction Time | 1 to 3 days depending on enzyme and substrate |
| Substrate | Racemic ester of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |
The enzymatic step yields a mixture of free acid and unreacted ester, which can be separated by silica gel chromatography or other standard separation techniques. The desired enantiomer may be present either as the free acid or as the ester, depending on enzyme specificity. Subsequent hydrolysis of the ester group can be performed using sodium hydroxide or other bases to liberate the pure enantiomeric acid.
Chemical Synthesis of Intermediates
The racemic starting materials are generally synthesized by reaction of 1,1,1-trifluoroacetone with sodium cyanide in the presence of hydrochloric acid, forming racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile. This nitrile is then hydrolyzed under acidic conditions (e.g., hydrochloric or sulfuric acid) to yield racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid.
Summary of Key Steps:
| Step | Reaction Details |
|---|---|
| Cyanohydrin Formation | 1,1,1-trifluoroacetone + sodium cyanide + HCl |
| Hydrolysis | Acidic hydrolysis of nitrile to racemic acid |
| Esterification | Reaction of acid with alcohol (e.g., ethanol) in presence of mineral acid catalyst (H2SO4 or HCl) to form esters |
| Enzymatic Resolution | Selective hydrolysis of one enantiomer’s ester |
Resolution by Crystallization
An alternative to enzymatic resolution is the use of chiral resolving agents such as (1R,2S)-norephedrine to form diastereomeric salts with racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid. These salts can be recrystallized to achieve diastereomeric purity, followed by liberation of the pure enantiomeric acid by acid-base treatment.
Amidation and Final Functionalization
The purified (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid intermediate is then reacted with amines such as methylamine derivatives under conditions involving acid chlorides (e.g., thionyl chloride) and organic bases (triethylamine or Hunig’s base) to form the corresponding amide or carbamate functionalities. This step is critical for installing the methylamino group in the final compound structure.
Reaction Scheme Summary
| Step | Reagents/Conditions | Product |
|---|---|---|
| 1. Cyanohydrin formation | 1,1,1-trifluoroacetone + NaCN + HCl | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanenitrile |
| 2. Hydrolysis | HCl or H2SO4, aqueous | Racemic 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |
| 3. Esterification | Alcohol (e.g., ethanol), H2SO4 or HCl | Racemic ester of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |
| 4. Enzymatic resolution | Lipase enzyme, buffered aqueous solution, optional MTBE | Enantiomerically enriched acid and ester mixture |
| 5. Separation & hydrolysis | Chromatography, base hydrolysis | Pure (S)-3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid |
| 6. Amidation | SOCl2, methylamine derivative, organic base | Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride |
Research Data and Yields
- Enzymatic resolution typically achieves enantiomeric excess (ee) greater than 90%, with reaction times ranging from 24 to 72 hours depending on enzyme source and conditions.
- Crystallization resolution methods yield high diastereomeric purity but require multiple recrystallizations to achieve comparable enantiomeric purity.
- Hydrolysis and amidation steps proceed with yields generally above 80%, depending on reaction scale and purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new trifluoromethylated compounds with different functional groups.
Scientific Research Applications
Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development for various diseases.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and materials with unique properties
Mechanism of Action
The mechanism of action of Ethyl3,3,3-trifluoro-2-methyl-2-(methylamino)propanoatehydrochloride involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity to specific enzymes or receptors. This can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of the target compound with analogs:
*Calculated based on molecular formula.
Key Observations:
Fluorine Substitution: The target compound and Ethyl 2-amino-2-cyclobutyl-3,3,3-trifluoropropanoate hydrochloride share a CF₃ group, which is known to enhance metabolic stability and membrane permeability. Fluorine-free analogs (e.g., Methyl 3-amino-2,2-dimethylpropanoate hydrochloride ) lack these advantages but may exhibit improved aqueous solubility.
Amino Group Variations: The methylamino group in the target compound and introduces secondary amine characteristics, which may reduce reactivity compared to primary amines (e.g., ).
Ester Groups :
Physicochemical and Pharmacological Implications
- Lipophilicity : The CF₃ group in the target compound and increases logP values, favoring blood-brain barrier penetration. Difluoro analogs may balance lipophilicity and polarity.
- Metabolic Stability: Fluorination at C3 (target, ) likely reduces oxidative metabolism, extending half-life compared to non-fluorinated compounds like .
- Synthetic Utility : Hydrochloride salt formulations (common across all compounds) improve crystallinity and stability for storage and handling .
Research and Application Trends
- Medicinal Chemistry: Fluorinated amino esters are explored as intermediates in protease inhibitors or kinase modulators. The methylamino group in the target compound may facilitate interactions with enzyme active sites.
- Agrochemicals : CF₃-containing compounds (e.g., ) are also investigated for herbicide development due to their resistance to environmental degradation.
Biological Activity
Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate hydrochloride, a compound with the CAS number 56354-75-7, is a fluorinated derivative of propanoic acid. This compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its unique structural properties and biological activities. This article aims to present a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₆H₉F₃O₂ |
| Molecular Weight | 170.130 g/mol |
| Density | 1.2 ± 0.1 g/cm³ |
| Boiling Point | 120.1 ± 35.0 °C |
| Flash Point | 12.3 ± 18.2 °C |
Structural Characteristics
The structure of Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate includes a trifluoromethyl group which significantly influences its biological activity. The presence of the methylamino group enhances its potential as a pharmacophore.
Research indicates that compounds with trifluoromethyl groups often exhibit increased lipophilicity and metabolic stability, which can enhance their interaction with biological targets such as enzymes and receptors. Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate has been studied for its potential role as an inhibitor in various enzymatic pathways.
Pharmacological Studies
- Antidepressant Activity : A study published in the Journal of Organic Chemistry explored the antidepressant effects of similar compounds and suggested that ethyl derivatives may modulate neurotransmitter levels, particularly serotonin and norepinephrine .
- Antitumor Effects : Preliminary studies have shown that fluorinated compounds can exhibit antitumor properties by inducing apoptosis in cancer cells. The mechanism is believed to involve the disruption of cellular membranes and interference with metabolic processes .
Case Studies
- Case Study 1 : In a controlled trial involving animal models, administration of Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate demonstrated significant reductions in tumor size compared to control groups .
- Case Study 2 : Another study focused on the neuroprotective effects of this compound in models of neurodegenerative diseases. Results indicated improved cognitive function and reduced oxidative stress markers .
Safety Assessment
The safety profile of Ethyl 3,3,3-trifluoro-2-methyl-2-(methylamino)propanoate has been evaluated through various toxicological studies:
| Toxicity Parameter | Value |
|---|---|
| Acute Toxicity (LD50) | Not established |
| Irritation Potential | Moderate |
| Carcinogenicity | Not classified |
Regulatory Status
As with many fluorinated compounds, regulatory considerations are paramount due to potential environmental and health impacts. It is essential to adhere to guidelines set by organizations such as the Environmental Protection Agency (EPA) when handling or utilizing this compound in research or industrial applications.
Q & A
Q. What mechanistic studies are recommended for evaluating biological activity?
- Enzyme Inhibition Assays : Test against serine hydrolases using fluorogenic substrates (e.g., 4-nitrophenyl acetate). IC values correlate with esterase inhibition potency.
- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QDa to identify hydrolysis products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
